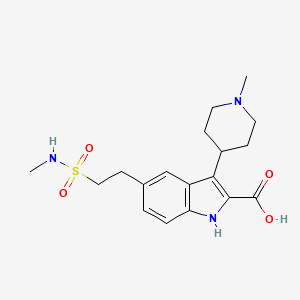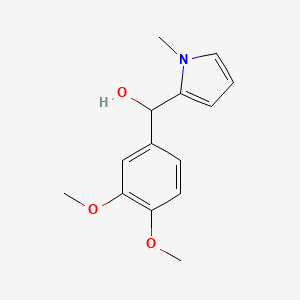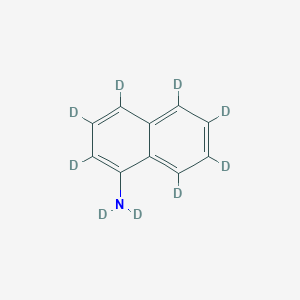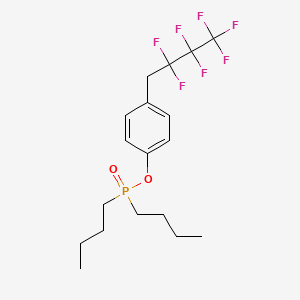
2-Amino-5-(phenyl-d5)-4(5H)-oxazolone; Azoxodone-d5; Tradon-d5; Volital-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-(phenyl-d5)-4(5H)-oxazolone, also known as Azoxodone-d5, Tradon-d5, and Volital-d5, is a deuterated derivative of oxazolone. Deuterated compounds are often used in scientific research to study reaction mechanisms and metabolic pathways due to the presence of deuterium, a stable isotope of hydrogen.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(phenyl-d5)-4(5H)-oxazolone typically involves the reaction of deuterated aniline with glyoxylic acid under acidic conditions to form the oxazolone ring. The reaction conditions may include:
Temperature: Moderate temperatures (50-100°C)
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid
Solvents: Polar solvents like water or ethanol
Industrial Production Methods
Industrial production methods for deuterated compounds often involve the use of deuterated reagents and solvents to ensure high levels of deuterium incorporation. The process may include:
Deuterated Aniline: Synthesized from deuterated benzene
Purification: Techniques such as recrystallization or chromatography to achieve high purity
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-(phenyl-d5)-4(5H)-oxazolone can undergo various chemical reactions, including:
Oxidation: Formation of oxazolone derivatives
Reduction: Conversion to amino alcohols
Substitution: Introduction of different functional groups
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride
Substitution: Reagents like halogens or alkylating agents
Major Products
Oxidation Products: Oxazolone derivatives with different oxidation states
Reduction Products: Amino alcohols
Substitution Products: Functionalized oxazolones
Applications De Recherche Scientifique
2-Amino-5-(phenyl-d5)-4(5H)-oxazolone has various applications in scientific research, including:
Chemistry: Studying reaction mechanisms and isotope effects
Biology: Investigating metabolic pathways and enzyme interactions
Medicine: Developing deuterated drugs with improved pharmacokinetic properties
Industry: Producing stable isotopic tracers for analytical purposes
Mécanisme D'action
The mechanism of action of 2-Amino-5-(phenyl-d5)-4(5H)-oxazolone involves its interaction with molecular targets such as enzymes and receptors. The presence of deuterium can influence the rate of chemical reactions and metabolic processes, providing insights into reaction mechanisms and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-phenyl-4(5H)-oxazolone: Non-deuterated analog
2-Amino-5-(methyl-d3)-4(5H)-oxazolone: Deuterated methyl analog
Uniqueness
2-Amino-5-(phenyl-d5)-4(5H)-oxazolone is unique due to the presence of deuterium, which can alter its chemical and physical properties. This makes it valuable for studying isotope effects and developing deuterated drugs with potentially improved properties.
Propriétés
Formule moléculaire |
C9H8N2O2 |
|---|---|
Poids moléculaire |
181.20 g/mol |
Nom IUPAC |
2-amino-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-oxazol-4-one |
InChI |
InChI=1S/C9H8N2O2/c10-9-11-8(12)7(13-9)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11,12)/i1D,2D,3D,4D,5D |
Clé InChI |
NRNCYVBFPDDJNE-RALIUCGRSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2C(=O)N=C(O2)N)[2H])[2H] |
SMILES canonique |
C1=CC=C(C=C1)C2C(=O)N=C(O2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Cyclopropyl{[6-(trifluoromethyl)-3-pyridinyl]methyl}amino)-1-piperidinyl]ethanone](/img/structure/B13409168.png)
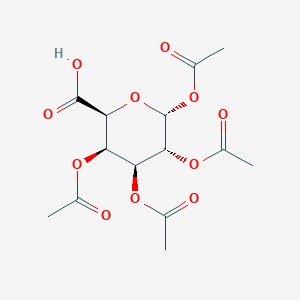
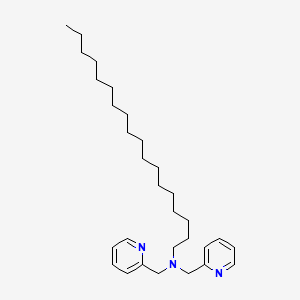
![2-Perfluorodecyl-[1,2-13C2]-ethanoic Acid](/img/structure/B13409189.png)
![(2R,5R)-2-[[(3R,6S)-6-[(2S)-2-[(3S,5S,8R,9S,10R,12R,13R,14S,17R)-3-[(2R,5R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13409200.png)
![N-[(3R,6S,9S,11R,15S,18S,20R,21S,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxypropyl]-21-(aminomethylamino)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,26-dimethyl-5,8,14,17,23-pentaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B13409220.png)
![(2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid with (1R)-1-(3-Aminopropyl)-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile (Mixture)](/img/structure/B13409229.png)

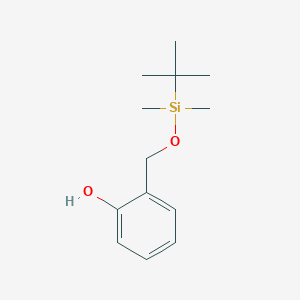
![N-[5-(1,3-Dioxolan-2-yl)-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide](/img/structure/B13409239.png)
